![molecular formula C21H16N2O4 B7458774 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID](/img/structure/B7458774.png)
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C22H18N2O4 It is known for its unique structure, which includes benzoylamino and benzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID typically involves the reaction of benzoyl chloride with 2-aminobenzoic acid, followed by further reactions to introduce the benzoylamino group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoylamino groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit adenovirus replication by interfering with the viral genome expression . The compound’s structure allows it to bind to viral proteins, preventing their proper function and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID: Similar in structure but with different substitution patterns.
4-(DIMETHYLAMINO)BENZOIC ACID: Contains a dimethylamino group instead of benzoylamino, leading to different chemical properties and applications.
Uniqueness
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is unique due to its specific combination of benzoylamino and benzoic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit viral replication sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-[(2-benzamidobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(25)22-16-12-10-15(11-13-16)21(26)27/h1-13H,(H,22,25)(H,23,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZMKYLPJCPWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
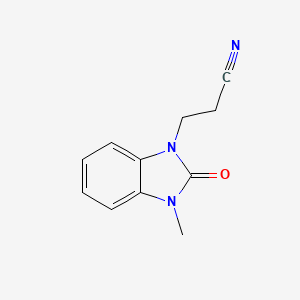
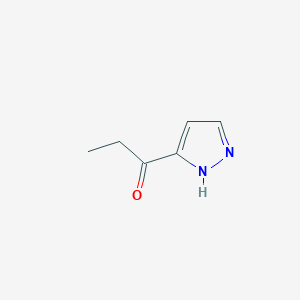
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
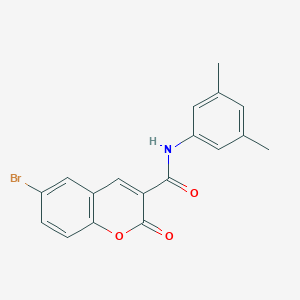
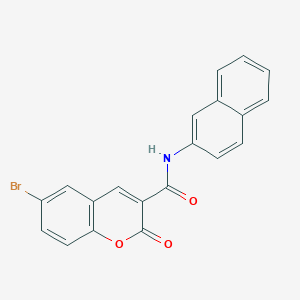
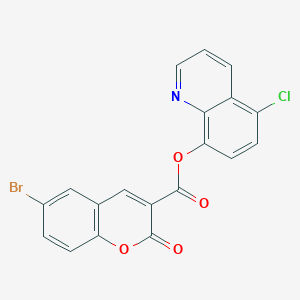
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



